Integrin Subtype Binding Affinity: Linear RGD Versus Cyclic cRGD on αvβ3 and αIIbβ3
Linear RGD peptide demonstrates substantially different integrin subtype selectivity compared to cyclic cRGD. While cRGD achieves nanomolar affinity for αvβ3 (IC50 = 0.05 nM), linear RGD exhibits approximately 1000-fold lower affinity for the same receptor (IC50 > 1000 nM) [1]. Conversely, linear RGD maintains measurable affinity for the platelet integrin αIIbβ3 (IC50 = 52 nM), whereas cRGD shows significantly reduced binding to this off-target receptor (IC50 = 25 nM in one study; selectivity ratio approximately 500:1 favoring αvβ3 over αIIbβ3) [1]. This inverted selectivity profile indicates that linear RGD is a broad-spectrum integrin ligand, while cRGD achieves high selectivity for αvβ3 [2]. Cilengitide, a further optimized cyclic RGD pentapeptide, exhibits 100- to 1000-fold increased activity over linear reference peptides against αvβ3 and demonstrates even greater selectivity against αIIbβ3 [2].
| Evidence Dimension | Integrin binding affinity (IC50) |
|---|---|
| Target Compound Data | Linear RGD: αvβ3 IC50 > 1000 nM; αIIbβ3 IC50 = 52 nM |
| Comparator Or Baseline | cRGD: αvβ3 IC50 = 0.05 nM; αIIbβ3 IC50 = 25 nM |
| Quantified Difference | αvβ3: >20,000-fold higher affinity for cRGD; αIIbβ3: ~2-fold higher affinity for linear RGD |
| Conditions | Solid-phase receptor competition assay; vitronectin-αvβ3 binding; fibrinogen-αIIbβ3 binding |
Why This Matters
The dramatic affinity difference determines whether a peptide is suitable for αvβ3-targeted imaging or drug delivery versus serving as a broad-spectrum adhesion substrate.
- [1] Petrie TA, Raynor JE, Dumbauld DW, et al. Multivalent integrin-specific ligands enhance tissue healing and biomaterial integration. Journal of Biomedical Materials Research Part A. 2009;88(2):348-358. Table 3: IC50 values for inhibition of integrin binding. View Source
- [2] Mas-Moruno C, Rechenmacher F, Kessler H. Cilengitide: the first anti-angiogenic small molecule drug candidate. Design, synthesis and clinical evaluation. Anti-Cancer Agents in Medicinal Chemistry. 2010;10(10):753-768. View Source
